Product packaging for 2-(3,5-Difluorophenyl)imidazole-5-methanol(Cat. No.:)

2-(3,5-Difluorophenyl)imidazole-5-methanol

Cat. No.: B11746657
M. Wt: 210.18 g/mol
InChI Key: JSPRERATJPXJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3,5-Difluorophenyl)imidazole-5-methanol (CAS 1339087-98-7) is a high-value chemical building block with the molecular formula C 11 H 10 F 2 N 2 O and a molecular weight of 222.22 g/mol . This compound features an imidazole core substituted with a hydroxymethyl group at the 5-position and a 3,5-difluorophenyl moiety at the 2-position, a structure of significant interest in medicinal chemistry and pharmaceutical research. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological significance . This specific derivative serves as a key synthetic intermediate for developing novel therapeutic agents. Research indicates that imidazole derivatives demonstrate a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties . Furthermore, structurally similar imidazole compounds have been investigated for their potential in treating diseases related to cellular stress mediated immune deregulation, such as autoimmune diseases, cancers, and neurodegenerative disorders . The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Applications: This compound is primarily used in pharmaceutical R&D as a precursor for synthesizing more complex molecules. Its applications span across early-stage drug discovery projects, including the development of potential treatments for central nervous system (CNS) disorders, metabolic diseases, and immune-mediated conditions, based on the activities reported for analogous imidazole derivatives . Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F2N2O B11746657 2-(3,5-Difluorophenyl)imidazole-5-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

[2-(3,5-difluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8F2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

JSPRERATJPXJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(N2)CO

Origin of Product

United States

Synthetic Methodologies for 2 3,5 Difluorophenyl Imidazole 5 Methanol

Convergent Synthetic Routes

Convergent synthesis strategies for 2-(3,5-Difluorophenyl)imidazole-5-methanol involve the assembly of the imidazole (B134444) core from several precursor molecules in a highly efficient manner. These methods are characterized by the simultaneous formation of multiple bonds in a single reaction vessel or a limited number of steps.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a one-pot fashion. A plausible MCR strategy for this target molecule would involve the condensation of three key components: 3,5-difluorobenzaldehyde (B1330607), a source of ammonia (B1221849) (such as ammonium (B1175870) acetate), and a suitable three-carbon building block that can provide the C4 and C5 atoms of the imidazole ring, along with the hydroxymethyl group at the 5-position.

A well-established example of such an MCR is the Radziszewski reaction and its variations. In a hypothetical application to the synthesis of the target compound, the reaction could proceed as outlined in the table below.

Reactant 1Reactant 2Reactant 3CatalystProduct
3,5-DifluorobenzaldehydeAmmonium AcetateDihydroxyacetoneAcetic AcidThis compound

This approach is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction mechanism likely involves the initial formation of a diimine intermediate from the aldehyde and ammonia, which then undergoes condensation with the α-hydroxyketone (dihydroxyacetone) to form the imidazole ring.

Cyclocondensation Strategies Utilizing Carbonyl Precursors

Cyclocondensation reactions provide another convergent route to the imidazole core. This strategy typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a key precursor would be an α-hydroxyketone or a related species that can be converted to the desired hydroxymethyl-substituted imidazole.

A representative cyclocondensation strategy would employ 3,5-difluorobenzaldehyde, a source of ammonia, and a protected form of a 1-hydroxy-2,3-propanedione or a similar C3 synthon. The reaction proceeds through the formation of the imidazole ring via a series of condensation and cyclization steps.

Precursor APrecursor BReagentConditionsIntermediate
3,5-DifluorobenzaldehydeDihydroxyacetoneAmmonium AcetateReflux in Acetic AcidThis compound

Ring Closure Reactions of Pre-Functionalized Linear Intermediates

This convergent approach involves the synthesis of a linear precursor that already contains all the necessary atoms for the final imidazole ring. The final step is an intramolecular cyclization to form the heterocyclic system. For the target molecule, a potential linear intermediate could be an N-acylated α-aminoketone derivative.

The synthesis of this intermediate would begin with the reaction of 3,5-difluorobenzamidine with a suitable α-haloketone bearing a protected hydroxyl group. The resulting linear intermediate would then undergo cyclization upon treatment with a dehydrating agent or under thermal conditions to yield the protected form of this compound, followed by a deprotection step.

Sequential and Divergent Synthesis Techniques

Sequential and divergent synthesis techniques offer an alternative approach where the imidazole ring is either constructed in a stepwise manner or a pre-existing imidazole scaffold is functionalized to introduce the desired substituents.

Stepwise Elaboration from simpler Imidazole Derivatives

A key strategy in this category involves the synthesis of the core 2-(3,5-difluorophenyl)imidazole, followed by the introduction of the hydroxymethyl group at the C5 position. A Chinese patent describes a general method for the hydroxymethylation of 2-phenyl-imidazoles which can be adapted for this specific target. google.com

The process involves reacting the 2-(3,5-difluorophenyl)imidazole with formaldehyde (B43269) in the presence of a base catalyst. google.com The reaction can be carried out in an organic solvent or a mixed solvent system of water and an organic solvent. google.com

Starting MaterialReagentCatalystSolventReaction Conditions
2-(3,5-Difluorophenyl)imidazoleFormaldehydeBase (e.g., NaOH, KOH)Organic or aqueous/organic30-120 °C, 0.5-4h, pH 7-13 google.com

The synthesis of the starting material, 2-(3,5-difluorophenyl)imidazole, can be achieved through various methods, such as the reaction of 3,5-difluorobenzaldehyde with glyoxal (B1671930) and ammonia.

Selective Functionalization of Pre-existing Imidazole Scaffolds

This approach relies on the selective introduction of the 3,5-difluorophenyl group at the C2 position and the hydroxymethyl group at the C5 position of a pre-existing imidazole ring. This can be achieved through a series of protection, metallation, and substitution reactions.

For instance, a suitably protected imidazole-5-methanol could be subjected to lithiation at the C2 position, followed by a palladium-catalyzed cross-coupling reaction with 1-bromo-3,5-difluorobenzene (B42898). Alternatively, a 2-unsubstituted imidazole-5-methanol derivative could be directly arylated using an appropriate 3,5-difluorophenylating agent. The success of this strategy hinges on the ability to achieve regioselective functionalization of the imidazole ring.

Orthogonal Protecting Group Strategies in Synthesis

The chemical structure of this compound contains two reactive sites: the secondary amine (N-H) of the imidazole ring and the primary hydroxyl (-CH2OH) group. In a multi-step synthesis, it is often necessary to selectively mask one group while chemical transformations are performed on the other. This requires an orthogonal protecting group strategy, wherein each protecting group can be removed under specific conditions without affecting the other. jocpr.combham.ac.uk

For this target molecule, a robust strategy would involve the protection of the primary alcohol and the imidazole nitrogen. A silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is a common choice for protecting alcohols. researchgate.net These groups are stable under a wide range of conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com The imidazole nitrogen can be protected with a variety of groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is also cleaved by fluoride, or more orthogonally, with an acid-labile group like tert-butoxycarbonyl (Boc) or a base-labile group. An alternative that offers excellent orthogonality to silyl ethers is the allyloxycarbonyl (Alloc) group, which is removed under neutral conditions using a palladium catalyst. sigmaaldrich.com

The application of an orthogonal strategy is critical. For instance, if one wanted to perform a palladium-catalyzed C-H arylation at the C-4 position of the imidazole ring, both the N-H and O-H groups would first be protected. nih.gov A potential sequence could involve:

Protection of the alcohol as a TBDMS ether.

Protection of the imidazole nitrogen with a Boc group.

Execution of the desired C-4 functionalization.

Selective removal of the Boc group with acid to free the imidazole nitrogen, leaving the TBDMS group intact.

Finally, removal of the TBDMS group with TBAF to reveal the alcohol.

This sequential and selective deprotection is the essence of an orthogonal strategy, enabling complex molecular construction with high precision. jocpr.com

Table 1: Orthogonal Protecting Groups for Imidazole and Hydroxyl Moieties

Functional Group Protecting Group Abbreviation Cleavage Conditions Stability
Primary Alcohol tert-Butyldimethylsilyl ether TBDMS Fluoride source (e.g., TBAF) Acid (mild), Base
Primary Alcohol Triisopropylsilyl ether TIPS Fluoride source (e.g., TBAF), Acid Base
Imidazole N-H tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) Base, Fluoride, Hydrogenation
Imidazole N-H Allyloxycarbonyl Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) Acid, Base, Fluoride
Imidazole N-H 2-(Trimethylsilyl)ethoxymethyl SEM Fluoride source (e.g., TBAF), Strong Acid Base, Hydrogenation

Catalytic Systems in Synthesis

Modern synthetic chemistry relies heavily on catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound can be approached through various catalytic methods, including transition metal catalysis, organocatalysis, and heterogeneous catalysis.

Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-C and C-N bonds necessary to construct the target molecule.

Palladium-Catalyzed C-H Arylation: A contemporary approach involves the direct arylation of a pre-formed imidazole scaffold. researchgate.net For example, a suitably protected imidazole-5-methanol could undergo a palladium-catalyzed C-H functionalization at the C-2 position using 1-bromo-3,5-difluorobenzene as the coupling partner. nih.govnih.gov This method avoids the pre-functionalization of the imidazole ring (e.g., halogenation), thus offering better atom economy. The use of a directing or protecting group on the imidazole nitrogen, such as the SEM group, is often crucial for achieving high regioselectivity in these reactions. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used for constructing the imidazole ring itself. nih.gov One plausible route is a copper-catalyzed [3+2] cycloaddition. acs.org A more common approach is a multicomponent reaction where a copper salt (e.g., CuI, Cu(OAc)₂) catalyzes the condensation of an amidine (3,5-difluorobenzamidine) with a suitable three-carbon synthon that would generate the 5-hydroxymethyl group. organic-chemistry.orgrsc.org Copper catalysis often proceeds under mild conditions and demonstrates tolerance to a variety of functional groups. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis, often providing unique selectivity. tandfonline.com For the synthesis of substituted imidazoles, organocatalysts are frequently employed in multicomponent reactions (MCRs). rsc.orgrsc.org

A plausible organocatalytic route to this compound is a variation of the Debus-Radziszewski reaction. This would involve a three-component condensation of:

An Aldehyde: 3,5-Difluorobenzaldehyde

A 1,2-Dicarbonyl equivalent: Dihydroxyacetone (or its protected form, solketal) to provide the C4-C5 backbone with the required hydroxymethyl functionality.

A Nitrogen Source: Ammonium acetate.

This condensation can be promoted by various organocatalysts, such as amino acids (e.g., L-proline), or even imidazole itself, which can act as a mild base and proton shuttle to facilitate the intricate series of condensation and cyclization steps. rsc.org The chemo-selectivity of such reactions is a key advantage, allowing for the one-pot assembly of complex structures from simple precursors.

In line with the principles of green chemistry, heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.nettandfonline.com The synthesis of imidazoles via multicomponent reactions is particularly amenable to heterogeneous catalysis. A wide array of solid catalysts have been shown to be effective. tandfonline.commdpi.com

These solid catalysts typically function as Lewis or Brønsted acids to activate the carbonyl and imine intermediates in the reaction cascade. The use of magnetic nanoparticles allows for particularly easy separation using an external magnet. ias.ac.in Microwave irradiation is often combined with heterogeneous catalysis to dramatically reduce reaction times and improve yields. ias.ac.inbohrium.com

Table 2: Heterogeneous Catalysts for Imidazole Synthesis

Catalyst Catalyst Type Typical Reaction Advantages Reference
MIL-101(Cr) Metal-Organic Framework (MOF) Three-component condensation High surface area, reusable, solvent-free conditions mdpi.com
Fe₃O₄-SO₃H (SA-MNPs) Sulfamic acid-functionalized magnetic nanoparticles Three-component condensation Easily recoverable with magnet, reusable, microwave compatible ias.ac.in
Chitosan-SO₃H Functionalized Biopolymer Four-component condensation Biodegradable, renewable source, efficient under microwave bohrium.comresearchgate.net
MoO₃/SiO₂ Supported Metal Oxide Three-component condensation Recyclable, high thermal stability scirp.org
Ionic Liquids Sulfonic acid-functionalized ionic liquids Four-component condensation Reusable, tunable acidity, solventless conditions scielo.br

Process Optimization and Reaction Engineering

Moving a synthetic route from laboratory-scale discovery to efficient production requires systematic process optimization and reaction engineering. The goal is to maximize yield, purity, and throughput while minimizing cost, energy consumption, and waste.

For any chosen synthetic route to this compound, several key parameters must be optimized. In a typical multicomponent synthesis, these include the choice of catalyst, solvent, temperature, and reaction time. orientjchem.org

Catalyst and Loading: The activity can vary significantly between different catalysts. Optimization involves screening a range of catalysts (e.g., different Lewis acids or solid acids) and determining the optimal loading (mol%), balancing reaction rate against cost. nih.gov

Solvent: While solvent-free reactions are ideal, a solvent may be necessary to ensure homogeneity. The polarity of the solvent (e.g., ethanol, acetonitrile (B52724), DMSO, or ionic liquids) can dramatically influence reaction rates and yields. nih.gov

Temperature: Reaction kinetics are highly temperature-dependent. Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize energy consumption and the formation of by-products. Temperatures for imidazole syntheses can range from room temperature to 140°C or higher. nih.gov

Reaction Time: This is optimized in conjunction with temperature and catalyst loading. The reaction is monitored over time (e.g., by TLC or HPLC) to find the point of maximum product formation before significant decomposition or side-reactions occur. Microwave-assisted synthesis can often reduce reaction times from hours to minutes. orientjchem.org

Table 3: Illustrative Parameter Optimization for a Generic Imidazole Synthesis

Parameter Variation Observation Potential Outcome
Catalyst None vs. CuI (10 mol%) vs. Bi(OTf)₃ (5 mol%) No reaction without catalyst. Bi(OTf)₃ shows faster conversion. Bi(OTf)₃ is selected for higher efficiency. scirp.org
Solvent Toluene, Acetonitrile (CH₃CN), DMSO Low yield in toluene. Good yield in CH₃CN. Excellent but slow in DMSO. CH₃CN offers a good balance of yield and reaction time. nih.gov
Temperature 80 °C, 100 °C, 120 °C Reaction is slow at 80 °C. By-products form at 120 °C. 100 °C is identified as the optimal temperature.
Reaction Time 2h, 4h, 8h, 12h Yield increases up to 8h, then plateaus. Optimal reaction time is determined to be 8 hours.
Heating Method Conventional vs. Microwave (150 W) Conventional: 8h. Microwave: 15 min. Microwave irradiation significantly enhances reaction efficiency. orientjchem.org

Strategies for Maximizing Reaction Yields and Purity

Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize both the yield and purity of the final product. Key strategies focus on the refinement of the imidazole ring formation and the subsequent reduction step, as well as efficient purification techniques.

Optimization of Imidazole Ring Formation:

The yield of the initial condensation reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. While glacial acetic acid is a conventional acidic catalyst, the use of solid-supported acid catalysts or Lewis acids can enhance reaction rates and facilitate easier product isolation. Microwave-assisted synthesis has emerged as a powerful tool for accelerating this type of reaction, often leading to significantly reduced reaction times and improved yields. niscpr.res.inorientjchem.org The molar ratios of the reactants—3,5-difluorobenzaldehyde, the C2 synthon, and the ammonia source—should be systematically varied to determine the optimal stoichiometry that minimizes side product formation.

Selective Reduction and Work-up:

For the reduction of the imidazole-5-carbaldehyde, controlling the reaction temperature is crucial to prevent over-reduction or side reactions. Performing the reduction at low temperatures (e.g., 0°C) and slowly warming to room temperature can improve selectivity. The choice of reducing agent can also impact purity; while sodium borohydride (B1222165) is generally effective, other mild reducing agents can be explored. A thorough aqueous work-up is necessary to remove any unreacted reducing agent and inorganic byproducts.

Purification Techniques:

Purification of the final product is critical for obtaining high-purity this compound. Column chromatography using silica (B1680970) gel is a standard method for separating the target compound from any remaining starting materials or byproducts. The choice of eluent system is important for achieving good separation. Following chromatographic purification, recrystallization from a suitable solvent system can be employed to obtain a highly crystalline and pure product. The selection of the recrystallization solvent is determined by the solubility profile of the compound.

The following table summarizes strategies for maximizing yield and purity:

StrategyParameter to OptimizeRationale
Reaction Condition Optimization Catalyst, Solvent, TemperatureTo increase reaction rate and selectivity, and minimize side reactions.
Microwave-Assisted Synthesis Reaction Time, PowerTo accelerate the reaction and potentially improve yields. niscpr.res.inorientjchem.org
Stoichiometry Control Molar ratios of reactantsTo ensure complete conversion of the limiting reagent and reduce byproducts.
Controlled Reduction Temperature, Reducing AgentTo ensure selective reduction of the aldehyde without affecting the imidazole ring.
Advanced Purification Column Chromatography, RecrystallizationTo remove impurities and isolate the final product in high purity.

Green Chemistry Principles Applied to Synthetic Processes

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. These principles can be integrated into various stages of the synthesis, from the choice of starting materials and solvents to the energy sources and catalysts employed.

Use of Greener Solvents and Catalysts:

Energy Efficiency:

Microwave-assisted synthesis is a prime example of an energy-efficient technique that aligns with green chemistry principles. niscpr.res.inresearchgate.net By directly heating the reaction mixture, microwaves can dramatically reduce reaction times and energy consumption compared to conventional heating methods. orientjchem.org Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions at lower temperatures. mdpi.com

Atom Economy and Waste Reduction:

The following table highlights the application of green chemistry principles to the synthesis:

Green Chemistry PrincipleApplication in SynthesisBenefit
Safer Solvents and Auxiliaries Use of water as a solvent; solvent-free conditions. mdpi.comasianpubs.orgReduces environmental impact and health hazards associated with volatile organic compounds.
Catalysis Employment of reusable and recyclable catalysts (e.g., solid acids, nanomagnetic catalysts). sci-hub.sersc.orgMinimizes waste, lowers costs, and simplifies product purification.
Design for Energy Efficiency Utilization of microwave or ultrasound irradiation. researchgate.netmdpi.comReduces reaction times and energy consumption.
Waste Prevention Implementation of one-pot, multicomponent reactions. researchgate.netIncreases efficiency, reduces the need for purification of intermediates, and minimizes waste.

Theoretical and Computational Investigations of 2 3,5 Difluorophenyl Imidazole 5 Methanol

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, providing a foundational understanding of their stability, reactivity, and intermolecular interactions. For 2-(3,5-Difluorophenyl)imidazole-5-methanol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These computational approaches allow for a detailed analysis of molecular orbitals, charge distribution, and aromaticity, which are critical for predicting the chemical behavior of the compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cntaylorandfrancis.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.comscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. niscpr.res.in A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. niscpr.res.in

For this compound, the HOMO is expected to be primarily localized on the electron-rich imidazole (B134444) ring and the difluorophenyl moiety. The LUMO, conversely, is likely distributed over the imidazole ring and the attached phenyl group, serving as the acceptor site for electrons. The energy values of these orbitals and the resulting global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be theoretically calculated to quantify the molecule's reactivity.

Interactive Table 1: Calculated Frontier Molecular Orbital Properties (Note: The following data is based on theoretical calculations for this compound)

Charge Distribution and Electrostatic Potential Surface (EPS) Analysis

The distribution of electron density within a molecule is fundamental to understanding its electrostatic interactions and reactive sites. The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution, where different colors indicate regions of varying electron density. iucr.org Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), indicating sites for nucleophilic attack. pnrjournal.com

In this compound, the highly electronegative fluorine and nitrogen atoms are expected to create significant regions of negative electrostatic potential. researchgate.net The oxygen atom of the methanol (B129727) group would also contribute to an electron-rich area. researchgate.net Conversely, the hydrogen atoms, particularly the one on the imidazole nitrogen and the hydroxyl group, would exhibit positive electrostatic potential. This analysis is crucial for predicting how the molecule will interact with other polar molecules and biological targets. Mulliken atomic charge analysis further quantifies the charge distribution on an atom-by-atom basis.

Interactive Table 2: Calculated Mulliken Atomic Charges (Note: The following data is based on theoretical calculations for key atoms in this compound)

Aromaticity Indices and Stability Assessment of the Imidazole Core

Interactive Table 3: Calculated Aromaticity Indices for the Imidazole Ring (Note: The following data is based on theoretical calculations for this compound)

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is crucial for its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Exploration of Potential Energy Surfaces (PES) for Stable Conformations

The conformational landscape of this compound is primarily determined by the rotation around the single bonds connecting the difluorophenyl ring to the imidazole core and the methanol group to the imidazole ring. By systematically rotating these bonds and calculating the corresponding energy, a Potential Energy Surface (PES) can be generated. The minima on this surface correspond to the most stable conformations of the molecule. This analysis helps to identify the preferred three-dimensional structure and the energy barriers between different conformations. The planarity between the phenyl and imidazole rings is a key factor, with deviations from co-planarity potentially arising from steric hindrance. figshare.com

Theoretical Spectroscopic Property Predictions

Theoretical spectroscopy, a powerful branch of computational chemistry, allows for the prediction and interpretation of spectra, providing deep insights into the molecular structure and properties of compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, which can guide and support experimental work.

Vibrational Frequency Analysis for Predicted IR and Raman Spectra

Vibrational spectroscopy is a crucial tool for identifying functional groups and elucidating the structure of molecules. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This analysis is based on the harmonic oscillator approximation, where the vibrational modes of the molecule are determined by diagonalizing the Hessian matrix of the energy with respect to atomic displacements.

For this compound, a DFT calculation would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting vibrational modes can be assigned to specific stretching, bending, and torsional motions of the molecule's constituent parts.

Key expected vibrational signatures for this compound would include:

O-H Stretch: A strong, broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, arising from the methanol group's hydroxyl functionality.

N-H Stretch: A characteristic stretching vibration from the imidazole ring, usually found in the 3100-3500 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching from the difluorophenyl ring and the imidazole ring are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methanol group's methylene bridge will appear at slightly lower frequencies.

C=N and C=C Stretches: Vibrations associated with the imidazole ring are typically found in the 1400-1650 cm⁻¹ region.

C-F Stretches: Strong, characteristic absorption bands for the C-F bonds on the phenyl ring are expected in the 1100-1400 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the stretching of the C-O bond in the methanol group, typically located in the 1000-1200 cm⁻¹ region.

The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. A comparison of the predicted IR and Raman spectra provides complementary information, as some vibrational modes may be more active in one technique than the other based on changes in dipole moment (IR) or polarizability (Raman).

Table 1: Predicted Vibrational Frequencies for this compound (Note: This table represents hypothetical data based on typical DFT calculations for similar molecules.)

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentPredicted IR IntensityPredicted Raman Activity
3450O-H stretch (methanol)HighLow
3180N-H stretch (imidazole)MediumLow
3085Aromatic C-H stretchMediumHigh
1610C=N stretch (imidazole)MediumMedium
1590C=C stretch (phenyl ring)HighHigh
1350C-F stretch (symmetric)HighMedium
1150C-F stretch (asymmetric)HighLow
1050C-O stretch (methanol)HighLow

Electronic Excitation Spectra Prediction via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. It is used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, including the orbitals involved (e.g., π → π* or n → π* transitions) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are crucial for understanding the photophysical properties of the molecule. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl and imidazole rings. The fluorine and methanol substituents can modulate the energies of the molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima. For instance, the electron-withdrawing nature of the fluorine atoms can lower the energy of the HOMO and LUMO, potentially leading to a blue shift (shift to shorter wavelengths) compared to an unsubstituted analogue.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Note: This table represents hypothetical data based on typical TD-DFT calculations for similar aromatic heterocyclic compounds.)

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
4.552720.45HOMO → LUMOπ → π
5.102430.21HOMO-1 → LUMOπ → π
5.622210.15HOMO → LUMO+1π → π*

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of reaction pathways, kinetics, and the factors that control selectivity.

Transition State Characterization and Reaction Pathway Elucidation

A primary goal of computational mechanistic studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing the TS is essential for calculating the activation energy of a reaction, which is a key determinant of the reaction rate.

For reactions involving this compound, such as the etherification of the methanol group or electrophilic substitution on the imidazole ring, computational methods can be used to:

Propose a Reaction Mechanism: Based on chemical intuition, a plausible sequence of elementary steps is proposed.

Locate Stationary Points: The geometries of reactants, intermediates, products, and transition states are optimized using quantum mechanical methods.

Verify Transition States: A frequency calculation is performed on the optimized TS geometry. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Elucidate the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS geometry. This traces the path downhill to the connected reactant and product, confirming that the located TS indeed connects the desired species.

The activation energy (ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the reactants. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined.

Solvation Effects Modeling in Reaction Kinetics

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Solvation effects can be modeled computationally using either explicit or implicit models.

Explicit Solvation Models: One or more solvent molecules are included directly in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally expensive.

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. acs.org

For reactions of this compound, the choice of solvent can significantly alter the kinetics. For instance, in a nucleophilic substitution reaction, a polar solvent can stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. ku.edu Conversely, polar protic solvents might form hydrogen bonds with the lone pair of electrons on a nitrogen atom of the imidazole ring, which could hinder its nucleophilic attack and slow down the reaction. ku.edu

By performing calculations in the gas phase and in different solvent models, computational chemists can quantify the effect of the solvent on the reaction's energy profile. This allows for the prediction of how reaction rates will change with the solvent, providing valuable guidance for experimental reaction optimization.

Reactivity and Chemical Transformations of 2 3,5 Difluorophenyl Imidazole 5 Methanol

Reactions at the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich five-membered heterocycle containing two nitrogen atoms. This electron-rich nature makes it highly susceptible to electrophilic attack while generally being resistant to nucleophilic substitution unless significantly activated. globalresearchonline.netst-andrews.ac.uk

The imidazole nucleus is highly activated towards electrophilic aromatic substitution, with reactivity greater than that of other heterocycles like furan and thiophene, and significantly greater than benzene. globalresearchonline.netpearson.com In a typical imidazole ring, electrophilic attack occurs preferentially at the C4 or C5 positions, as substitution at the C2 position leads to a less stable cationic intermediate. globalresearchonline.netslideshare.net

In the case of 2-(3,5-Difluorophenyl)imidazole-5-methanol, the C2 and C5 positions are already substituted. Therefore, any electrophilic aromatic substitution on the imidazole core is directed exclusively to the C4 position. The 3,5-difluorophenyl group at C2 is strongly deactivating, making electrophilic attack on the phenyl ring highly unlikely. In contrast, the imidazole ring remains the more reactive site. For instance, in a related compound, 1-methyl-2-(2-furyl)imidazole, electrophilic attack occurs preferentially on the more activated furan ring, but in the target molecule, the difluorophenyl ring is deactivated, leaving C4 of the imidazole as the primary site for EAS. semanticscholar.org

Common electrophilic aromatic substitution reactions applicable to the imidazole core include:

Halogenation: Imidazole reacts readily with halogens. Bromination, for example, can proceed easily to provide 2,4,5-tribromoimidazole in an unsubstituted ring. slideshare.net For the title compound, this reaction would yield the 4-bromo derivative.

Nitration: Nitration of imidazole requires strong acidic conditions (a mixture of fuming nitric acid and sulfuric acid) and yields 4(5)-nitroimidazole. slideshare.net A similar reaction would be expected to produce 4-nitro-2-(3,5-difluorophenyl)imidazole-5-methanol.

Sulfonation: Treatment with sulfuric acid can introduce a sulfonic acid group at the C4(5) position. slideshare.net

Generally, the electron-rich character of the imidazole ring makes it resistant to nucleophilic attack on its carbon atoms. globalresearchonline.net Such reactions are uncommon unless the ring is activated by potent electron-withdrawing groups. Nucleophilic substitution, when it does occur, typically targets the C2 position, which is sterically blocked in this compound. askfilo.com

Despite the ring's general stability, certain reagents can induce ring-opening reactions. These transformations are not substitutions but rather degradative pathways that cleave the heterocyclic structure.

Reaction with Benzoyl Chloride: In the presence of a base like sodium hydroxide, benzoyl chloride can cause the cleavage of the imidazole ring to yield di-(benzoylamino)ethylene derivatives. slideshare.net

Oxidative Cleavage: While the imidazole ring is stable against many oxidizing agents, strong oxidants like hydrogen peroxide can open the nucleus, leading to the formation of oxamide. slideshare.net

These pathways highlight that while direct nucleophilic substitution on the imidazole carbon framework is unfavorable, the ring system can be compromised under specific, aggressive reaction conditions.

The two nitrogen atoms of the imidazole ring exhibit distinct reactivity. The N3 "pyridine-like" nitrogen is basic and is the primary site of protonation, while the N1 "pyrrole-like" nitrogen, bearing a hydrogen atom, can be deprotonated and is the site for functionalization reactions like alkylation.

Protonation Equilibria: The imidazole ring is basic, with the conjugate acid of the parent imidazole having a pKa of approximately 6.95-7.1. wikipedia.org This basicity allows it to act as a proton acceptor in physiological and chemical systems. Protonation occurs at the sp²-hybridized nitrogen (N3). The pKa can be influenced by substituents on the ring. Studies on closely related N-alkylimidazole-2-methanol derivatives have reported pKa values in the range of 6.20 to 6.96. researchgate.net The electron-withdrawing nature of the 3,5-difluorophenyl group at the C2 position would be expected to slightly decrease the basicity of the imidazole ring, likely placing the pKa of the title compound at the lower end of this range.

N-Functionalization: The N1-H group is amenable to substitution, most commonly through N-alkylation. This reaction typically proceeds by treating the imidazole with an alkyl halide in the presence of a base. ciac.jl.cnnih.gov The base deprotonates the N1 nitrogen to form an imidazolate anion, which then acts as a nucleophile to displace the halide. This provides a straightforward method for introducing a wide variety of substituents at the N1 position. otago.ac.nz

Reactions at the Difluorophenyl Moiety

The 3,5-difluorophenyl group is an electron-deficient aromatic system due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This electronic character profoundly influences its reactivity, rendering it deactivated towards electrophilic attack but potentially susceptible to nucleophilic substitution.

The term "fluorine activation" in this context refers to the ability of fluorine substituents to facilitate nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. For this to occur, the ring must be "activated" by electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

In this compound, the fluorine atoms are the potential leaving groups. However, the substituents on the ring are not optimally positioned to facilitate a standard SNAr reaction.

The imidazole ring is located meta to both fluorine atoms and thus cannot provide resonance stabilization to the Meisenheimer complex.

The second fluorine atom is also meta to the reaction center, providing only an inductive stabilizing effect.

While direct SNAr on 1,3-difluorobenzene is difficult, substitution can be achieved on rings with more potent activating groups. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr, where the strongly deactivating nitro and pentafluorosulfanyl groups enable the displacement of fluorine. nih.gov For the title compound, displacement of a fluorine atom by a nucleophile would likely require harsh reaction conditions (high temperature, strong base) or modification of the imidazole ring (e.g., quaternization to an imidazolium (B1220033) salt) to enhance its electron-withdrawing capacity.

The two fluorine atoms have a dominant influence on the reactivity of the phenyl ring. Their primary effects are:

Deactivation towards Electrophilic Aromatic Substitution (EAS): Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density from the phenyl ring. With two fluorine atoms present, the ring is severely deactivated towards attack by electrophiles. Any electrophilic substitution on this ring would be significantly slower than on benzene and would be directed by the combined influence of the three substituents. However, as noted previously, the imidazole ring is a much more favorable site for EAS.

Activation towards Nucleophilic Aromatic Substitution (SNAr): As discussed, the fluorine atoms polarize the carbon-fluorine bonds and inductively stabilize the ring, making it more susceptible to nucleophilic attack compared to an unsubstituted benzene ring. Although the 3,5-substitution pattern is not ideal for resonance stabilization, the cumulative electron withdrawal makes SNAr a potential, albeit challenging, reaction pathway.

Transformations of the Methanol (B129727) Side Chain

The methanol group at the C5 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with modified properties and potential applications. The reactivity of this side chain is influenced by the electronic properties of both the imidazole ring and the 2-(3,5-difluorophenyl) substituent.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the methanol side chain can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde, 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are effective for this transformation, often performed in aprotic solvents like dichloromethane (DCM) or chloroform at room temperature. These conditions generally avoid over-oxidation to the carboxylic acid.

For the synthesis of the carboxylic acid derivative, 2-(3,5-Difluorophenyl)imidazole-5-carboxylic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification, or Jones reagent (chromium trioxide in sulfuric acid and acetone). These more vigorous conditions ensure the complete conversion of the alcohol, and any intermediate aldehyde, to the carboxylic acid. The difluorophenyl group is generally stable under these oxidative conditions.

ProductReagents and Conditions
2-(3,5-Difluorophenyl)imidazole-5-carbaldehydeMnO₂, Dichloromethane, Room Temperature
2-(3,5-Difluorophenyl)imidazole-5-carbaldehydePyridinium chlorochromate (PCC), Dichloromethane, Room Temperature
2-(3,5-Difluorophenyl)imidazole-5-carboxylic acid1. KMnO₄, NaOH, H₂O, Heat; 2. H₃O⁺
2-(3,5-Difluorophenyl)imidazole-5-carboxylic acidCrO₃, H₂SO₄, Acetone (Jones Oxidation)

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of the methanol side chain can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat, is a common approach. To drive the equilibrium towards the ester product, water is typically removed as it is formed. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from the title compound typically follows the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being preferred.

Reaction TypeReagents and ConditionsProduct Type
EsterificationCarboxylic Acid, H₂SO₄ (cat.), HeatEster
EsterificationAcid Chloride, Pyridine, DichloromethaneEster
Etherification1. NaH, THF; 2. Alkyl HalideEther

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions due to the instability of the hydroxide anion (OH⁻). Therefore, to facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction under acidic conditions. Protonation of the hydroxyl group by a strong acid forms an oxonium ion, and the leaving group becomes a neutral water molecule, which is much more stable. Subsequent attack by a nucleophile, such as a halide ion from a hydrohalic acid (e.g., HBr, HCl), can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate.

Another effective method involves the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., cyanide, azide, thiols) in an Sₙ2 reaction. This two-step process allows for nucleophilic substitution under milder and more controlled conditions than direct reaction with strong acids.

Activation MethodReagentsSubsequent NucleophileProduct Type
Acid CatalysisHBr or HCl (concentrated)Br⁻ or Cl⁻Halide
Sulfonate Ester FormationTosyl Chloride, PyridineVarious Nucleophiles (e.g., CN⁻, N₃⁻)Substituted Product
Sulfonate Ester FormationMesyl Chloride, TriethylamineVarious Nucleophiles (e.g., RS⁻)Substituted Product

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical aspect, influencing its storage, handling, and application. Its degradation can be initiated by various factors, including pH and light.

Hydrolytic Stability under Varying pH Conditions

The imidazole ring is an aromatic heterocycle that generally exhibits good stability. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, the molecule can be susceptible to hydrolysis.

Under strongly acidic conditions, the nitrogen atoms of the imidazole ring can be protonated. While the ring itself is relatively stable to cleavage, extreme conditions could potentially lead to degradation. The ether linkage in any ether derivatives formed from the methanol side chain would also be susceptible to acid-catalyzed cleavage.

In strongly basic media, the N-H proton of the imidazole ring can be deprotonated. The stability of the imidazole ring in the presence of base is generally high for the parent heterocycle. However, the substituents can influence this stability. For ester derivatives of the methanol side chain, base-catalyzed hydrolysis (saponification) to the parent alcohol and the carboxylate salt would be a primary degradation pathway.

Photochemical Degradation Pathways in Solution and Solid State (in vitro)

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photochemical degradation of this compound. The imidazole ring system and the phenyl group are chromophores that can absorb UV light, leading to excited electronic states that can undergo chemical reactions.

In solution, in the presence of oxygen, photo-oxidation is a likely degradation pathway. This can involve the formation of reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, which can then attack the imidazole ring or the methanol side chain. Potential degradation products could include ring-opened species or further oxidized products of the methanol group. The solvent can play a significant role in the degradation mechanism and rate.

Oxidative Stability and Radical-Mediated Degradation Studies

While specific experimental studies on the oxidative stability and radical-mediated degradation of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established chemistry of the imidazole core and its substituents. The imidazole ring, in particular, is known to be susceptible to oxidative and radical-initiated degradation pathways.

The imidazole moiety within a molecule can be sensitive to oxidation, especially in the presence of strong oxidants like hydrogen peroxide or upon exposure to light (photodegradation) nih.govresearchgate.net. Computational and experimental studies on imidazole and its derivatives have shown that the ring is susceptible to attack by hydroxyl radicals (•OH), which are highly reactive oxygen species.

Research indicates that •OH radical addition is a more favorable degradation pathway than hydrogen abstraction from the C-H or N-H bonds of the imidazole ring acs.orgresearchgate.netmdpi.com. The C2 and C5 positions of the imidazole ring are often identified as the most favorable sites for •OH addition due to their electron density distribution researchgate.netmdpi.com. In the case of this compound, the C2 position is substituted, potentially leaving the C4 and C5 positions as primary targets for radical attack. The presence of the hydroxymethyl group at the C5 position could also influence the reaction pathways.

The degradation of the imidazole ring under oxidative conditions can lead to the formation of various products, including formamide and oxamide, indicating ring cleavage acs.org. The specific degradation products of this compound would likely depend on the specific reaction conditions, such as the type of oxidant, presence of light, and solvent.

The hydroxymethyl group at the C5 position represents another potential site for oxidative transformation. Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids. The reactivity of this group would be dependent on the specific oxidizing agent employed.

It is also important to consider the potential for photodegradation. Imidazole-containing compounds can be sensitive to degradation upon exposure to high-intensity or UV light nih.govresearchgate.net. The presence of the aromatic difluorophenyl group may also influence the photostability of the molecule.

Table 1: Potential Oxidative and Radical-Mediated Degradation Pathways for the Imidazole Core

Reaction TypeReactive SpeciesPotential Site of Attack on Imidazole RingPotential Products
Hydroxylation•OH (Hydroxyl Radical)C2, C4, C5 positionsHydroxylated imidazole derivatives
Ring Opening•OH, O3 (Ozone)Imidazole ring bondsFormamide, Oxamide, other cleavage products
PhotodegradationUV/High-Intensity LightImidazole ringVarious degradation products

Derivatization and Analogue Synthesis of 2 3,5 Difluorophenyl Imidazole 5 Methanol

Modification of the Imidazole (B134444) Heterocycle

The imidazole ring is a versatile scaffold for chemical elaboration, offering sites for substitution on its nitrogen and carbon atoms, or even replacement of the entire ring system with a suitable bioisostere.

The imidazole ring of 2-aryl-5-methanol imidazoles can be substituted at the N1-position, and potentially at the C4-position, to introduce new functionalities.

N1-Substitution: The most common modification is N-alkylation or N-acylation at the N1 position. The secondary amine of the imidazole ring is nucleophilic and can be readily alkylated or acylated. A general approach involves treating the parent imidazole with an appropriate alkyl or acyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netbeilstein-journals.org This reaction introduces a substituent onto the imidazole ring, which can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, alkylation with various benzyl (B1604629) halides has been shown to proceed selectively at the nitrogen atom of the imidazole ring. researchgate.net While direct alkylation of 1-hydroxyimidazoles tends to occur on the oxygen atom, N-alkylation to form imidazole 3-oxides can be achieved through condensation reactions starting from acyclic precursors. researchgate.netresearchgate.net

C4-Substitution: Direct substitution at the C4 position of a pre-formed 2,5-disubstituted imidazole is challenging due to the electron-rich nature of the ring, which can lead to a lack of regioselectivity. However, building the imidazole ring from specifically substituted precursors allows for the introduction of groups at this position. For example, using appropriately substituted 3-carbon synthons in a condensation reaction with an amidine or aldehyde and ammonia (B1221849) source can yield C4-substituted imidazoles.

Modification SiteReaction TypeTypical ReagentsPotential Substituents (R)
N1-PositionAlkylationR-X (Alkyl Halide), Base (e.g., K₂CO₃, NaH)Methyl, Ethyl, Benzyl, Substituted Benzyl
N1-PositionAcylationRCOCl (Acyl Chloride), BaseAcetyl, Benzoyl
C4-PositionDe novo synthesisSubstituted starting materialsMethyl, Halogen

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The imidazole ring can be replaced with other five-membered heterocycles, with 1,2,4-triazoles and 1,2,3-triazoles being common bioisosteres. nih.gov These rings mimic the spatial and electronic properties of imidazole but offer different hydrogen bonding patterns and metabolic stability. nih.govresearchgate.net

The synthesis of a 1,2,4-triazole (B32235) analogue of 2-(3,5-Difluorophenyl)imidazole-5-methanol would typically start with 3,5-difluorobenzohydrazide. This intermediate can be reacted with a suitable one-carbon unit, such as an orthoformate, and an amine source to construct the triazole ring. Alternatively, condensation reactions between hydrazines and diacylamines (Einhorn–Brunner reaction) or between amides and acyl hydrazides (Pellizzari reaction) are established methods for synthesizing 1,2,4-triazole derivatives. scispace.com For example, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a C1 source. nih.gov The hydroxymethyl group can be introduced by using starting materials that already contain this functionality or a precursor that can be converted to it.

Original HeterocycleBioisosteric ReplacementKey Synthetic PrecursorGeneral Synthetic Method
Imidazole1,2,4-Triazole3,5-DifluorobenzohydrazideEinhorn–Brunner or Pellizzari reactions
Imidazole1,2,3-Triazole3,5-Difluorophenylacetylene and an azide"Click" chemistry (Huisgen cycloaddition)

Varying the Aryl Substituent

Modifications to the 2-aryl group are crucial for probing interactions with biological targets and tuning electronic properties. These changes can involve altering the position of the existing fluorine atoms, introducing different substituents, or replacing the entire phenyl ring.

The synthesis of positional isomers, such as 2-(2,4-difluorophenyl)imidazole-5-methanol (B13683414) or 2-(2,5-difluorophenyl)imidazole-5-methanol, follows the same general synthetic route as the 3,5-difluoro analogue. The key difference lies in the choice of the starting benzaldehyde (B42025) or benzonitrile. For instance, the synthesis of 2-(2,4-difluorophenyl) derivatives would begin with 2,4-difluorobenzaldehyde. This aldehyde is condensed with a protected dihydroxyacetone or a related synthon in the presence of ammonia to form the imidazole ring, followed by deprotection to yield the final methanol (B129727) product. The varied positioning of the electron-withdrawing fluorine atoms can significantly impact the electronic distribution of the entire molecule and its interaction with biological targets.

Compound NameFluorine PositionsRequired Starting Material
2-(2,4-Difluorophenyl)imidazole-5-methanol2,42,4-Difluorobenzaldehyde
2-(2,5-Difluorophenyl)imidazole-5-methanol2,52,5-Difluorobenzaldehyde
2-(2,6-Difluorophenyl)imidazole-5-methanol2,62,6-Difluorobenzaldehyde
2-(3,4-Difluorophenyl)imidazole-5-methanol3,43,4-Difluorobenzaldehyde

To further explore the SAR, other substituents can be introduced onto the phenyl ring. This is readily achieved by using the appropriately substituted benzaldehyde in the imidazole synthesis. For example, using 3,5-dichlorobenzaldehyde (B167965) or 3,5-dimethylbenzaldehyde (B1265933) would yield the corresponding 2-(3,5-dichlorophenyl) or 2-(3,5-dimethylphenyl) analogues. This allows for a systematic evaluation of how steric bulk (e.g., methyl groups) and electronics (e.g., chloro vs. fluoro) at the 3 and 5 positions affect activity. Mixed substituents, such as 3-chloro-5-fluoro, are also accessible through this approach, starting from 3-chloro-5-fluorobenzaldehyde.

Substituent PatternExample Compound NameRequired Starting Material
Dichloro(2-(3,5-Dichlorophenyl)-1H-imidazol-5-yl)methanol3,5-Dichlorobenzaldehyde
Dimethyl(2-(3,5-Dimethylphenyl)-1H-imidazol-5-yl)methanol3,5-Dimethylbenzaldehyde
Difluoromethyl(2-(4-(Difluoromethyl)phenyl)-1H-imidazol-5-yl)methanol4-(Difluoromethyl)benzaldehyde
Aryl/Heteroaryl MoietyExample Compound NameRequired Starting Aldehyde
Pyridine(2-(Pyridin-3-yl)-1H-imidazol-5-yl)methanolPyridine-3-carboxaldehyde
Thiophene(2-(Thiophen-2-yl)-1H-imidazol-5-yl)methanolThiophene-2-carboxaldehyde
Furan(2-(Furan-2-yl)-1H-imidazol-5-yl)methanolFuran-2-carboxaldehyde

Transformation of the Methanol Functionality

Chain homologation, the process of extending the carbon chain, can be achieved through a multi-step synthesis. Initially, the primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde. This aldehyde can then undergo a Wittig reaction with a suitable phosphonium (B103445) ylide (e.g., methoxymethylenetriphenylphosphorane) to introduce an additional carbon atom, forming a vinyl ether. Subsequent hydrolysis of the vinyl ether would yield the homologous aldehyde, which can be reduced to the corresponding alcohol, effectively elongating the side chain to a hydroxyethyl (B10761427) group.

Alternatively, the synthesis of nitrile derivatives can serve as a pathway to chain extension. For instance, the conversion of a related compound, 2,4,5-trifluorobenzyl chloride to 2,4,5-trifluorophenylacetonitrile, has been reported using sodium cyanide in an ionic liquid. google.com A similar strategy could be envisioned where the methanol group is first converted to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile can then be hydrolyzed to a carboxylic acid and subsequently reduced to the homologous alcohol.

Branching at the carbon atom bearing the hydroxyl group can be introduced by reacting the aforementioned aldehyde with organometallic reagents, such as Grignard reagents or organolithium compounds. For example, reaction with methylmagnesium bromide would introduce a methyl branch, leading to a secondary alcohol.

Table 1: Potential Reactions for Chain Homologation and Branching This table is illustrative and based on general organic synthesis principles, as direct experimental data for the target compound is limited.

Reaction TypeReagents and ConditionsExpected Product
Oxidation PCC, CH₂Cl₂2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde
Wittig Reaction Ph₃P=CHOMe, THF(2-(3,5-Difluorophenyl)imidazol-5-yl)methoxyethene
Hydrolysis & Reduction H₃O⁺; then NaBH₄2-(2-(3,5-Difluorophenyl)imidazol-5-yl)ethanol
Grignard Reaction CH₃MgBr, THF1-(2-(3,5-Difluorophenyl)imidazol-5-yl)ethanol

Oxygen-Containing Functionalities: Ether linkages can be introduced via the Williamson ether synthesis. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) would yield the corresponding ether. The etherification of benzyl alcohols, a structurally similar transformation, has been achieved using 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by dimethyl sulfoxide. researchgate.net

Nitrogen-Containing Functionalities: The conversion of the hydroxyl group to a nitrogen-containing functionality can be accomplished through several methods. One common approach involves the conversion of the alcohol to a mesylate or tosylate, followed by nucleophilic substitution with an amine. This method allows for the introduction of primary, secondary, or tertiary amines. The direct conversion of amines to hydroxylamines using dialkyl dioxiranes has been described, and while this is the reverse of the desired transformation, it highlights the reactivity of these functionalities. googleapis.com More relevantly, the Hofmann rearrangement allows for the conversion of amides to amines, which could be a potential, albeit lengthy, route from the corresponding carboxylic acid derivative. youtube.com

Sulfur-Containing Functionalities: Thioether derivatives can be synthesized by converting the alcohol to a good leaving group and subsequent reaction with a thiol or a thiolate salt. The thiolation of methanol with hydrogen sulfide (B99878) has been studied, providing a basis for introducing a thiol group which can then be further alkylated. researchgate.net

Table 2: Examples of Heteroatom Functionalization Reactions This table is illustrative and based on analogous reactions reported in the literature.

FunctionalityReagents and ConditionsReference Analogue/Reaction
Ether 1. NaH, THF; 2. R-XWilliamson Ether Synthesis on Alcohols
Amine 1. MsCl, Et₃N; 2. R-NH₂Nucleophilic substitution on mesylates
Thioether 1. TsCl, Pyridine; 2. R-SHReaction of tosylates with thiols

Structure-Reactivity Relationship (SRR) Studies

Understanding the relationship between the chemical structure of the synthesized analogues and their reactivity is paramount for the rational design of new compounds with desired properties.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. For the synthesized derivatives of this compound, a QSRR study would involve generating a dataset of compounds with varying substituents and measuring a specific reactivity parameter, such as the rate constant for a particular reaction or the pKa of the imidazole ring.

The development of a QSRR model typically involves the following steps:

Data Set Generation: Synthesis of a diverse library of analogues with systematic variations in the side chain attached to the 5-position of the imidazole ring.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each analogue. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft steric parameters, molecular volume), and topological descriptors.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: Rigorous validation of the model using internal and external validation techniques to ensure its predictive power.

While no specific QSRR studies on this compound were found, the principles of QSRR analysis have been applied to characterize other heterocyclic systems, such as benzimidazole (B57391) derivatives. nih.gov Such studies can provide valuable insights into the factors governing reactivity.

The two fluorine atoms on the phenyl ring at the 2-position are strongly electron-withdrawing, which will decrease the electron density of the imidazole ring, affecting its basicity and nucleophilicity. The electronic effects of substituents on the reactivity of imidazoles have been a subject of study. nih.gov

Modifications to the methanol group can further modulate these electronic properties. For instance:

Electron-donating groups (e.g., alkyl ethers) attached to the 5-position would increase the electron density of the imidazole ring, potentially enhancing its nucleophilicity.

Electron-withdrawing groups (e.g., conversion to a carbonyl or carboxyl group) would further decrease the electron density, making the imidazole ring less basic and potentially more susceptible to nucleophilic attack at the ring carbons.

The steric bulk of the introduced functionalities will also play a crucial role in reactivity. Large, bulky groups may hinder the approach of reagents to the imidazole ring or the functional group itself, thereby decreasing reaction rates.

By systematically synthesizing a series of analogues and studying their reactivity in various chemical transformations, a comprehensive understanding of the structure-reactivity landscape can be developed. This knowledge is invaluable for the targeted design of new molecules with tailored chemical properties.

Advanced Analytical Methodologies for 2 3,5 Difluorophenyl Imidazole 5 Methanol

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental in ensuring the purity and quality of pharmaceutical compounds. For 2-(3,5-Difluorophenyl)imidazole-5-methanol, both high-performance liquid chromatography and gas chromatography offer robust solutions for separating the main component from potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically developed to separate the target compound from its starting materials, by-products, and degradation products.

The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the subject imidazole (B134444) derivative.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable for this compound due to the presence of chromophores in its structure, with the detection wavelength typically set at the compound's maximum absorbance for the highest sensitivity. epa.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

This table represents a typical starting point for method development and may require further optimization.

Gas Chromatography (GC) for Volatile Derivatives and Trace Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has low volatility due to its polar hydroxyl and imidazole groups, GC can be employed for the analysis of volatile impurities or after a derivatization step. mdpi.com

Derivatization is a key strategy to increase the volatility and thermal stability of polar analytes, making them amenable to GC analysis. gdut.edu.cn For a compound containing hydroxyl and N-H groups, a common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule. nih.gov

Headspace GC is particularly useful for the analysis of residual solvents from the manufacturing process, which are common volatile impurities in pharmaceutical substances. scirp.org This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system.

Table 2: Representative GC Method Parameters for Derivatized Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (10 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This table provides an example of GC conditions for the analysis of a silylated derivative.

Chiral Separation Methods (if applicable) for Enantiomeric Excess Determination

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, chiral separation methods are not applicable for the analysis of this specific compound. Chiral chromatography is, however, a critical technique for imidazole derivatives that do exist as enantiomers, employing specialized chiral stationary phases to resolve the different stereoisomers. researchgate.netmdpi.comnih.gov

Hyphenated Spectroscopic Techniques for Structural Elucidation (Non-Identification Focus)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural characterization of impurities and degradation products, particularly in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. labrulez.com This technique is instrumental in analyzing complex mixtures to gain structural information about unknown or unexpected components, such as process impurities or degradants. nih.gov

In a typical LC-MS/MS workflow, compounds are first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it generates protonated molecules [M+H]+ with minimal fragmentation. nih.gov

The precursor ion of interest can then be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (product ions). By analyzing these fragments, valuable structural information about the original molecule can be deduced, helping to elucidate the structures of related substances without necessarily having a reference standard. researchgate.net

Table 3: General LC-MS/MS Parameters for Structural Elucidation

ParameterSetting
LC System UPLC/HPLC with a C18 column
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (for precursor identification) and Product Ion Scan
Collision Gas Argon or Nitrogen
Collision Energy Ramped (e.g., 10-40 eV) to obtain comprehensive fragmentation data
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

This table outlines typical parameters for an LC-MS/MS experiment focused on structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated equivalent of GC-FID, offering mass-selective detection that provides structural information about the separated volatile compounds. gdut.edu.cn Following derivatization, GC-MS can be used to characterize volatile derivatives of this compound and its related impurities. nih.gov

Electron Ionization (EI) is the most common ionization technique used in GC-MS. It is a high-energy process that causes extensive fragmentation of the analyte molecules. The resulting mass spectrum is a unique fingerprint of the compound, and the fragmentation pattern can be interpreted to deduce its structure. For instance, the loss of specific functional groups or the presence of characteristic ions can help in the structural characterization of unknown volatile products. nih.gov

Table 4: Common GC-MS Parameters for Volatile Product Characterization

ParameterSetting
GC Column Capillary column (e.g., HP-5ms)
Ionization Source Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500
Solvent Delay 3 minutes
Data Acquisition Full Scan Mode

This table details standard GC-MS conditions for the characterization of volatile analytes.

Electroanalytical Methods for Redox Behavior

Electroanalytical methods are a category of techniques in analytical chemistry that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. hnbpub.com These methods are highly applicable to pharmaceutical analysis due to their high sensitivity, accuracy, precision, and cost-effectiveness. ankara.edu.trresearchgate.net For a compound like this compound, which contains an electroactive imidazole moiety, these techniques can provide significant insight into its electrochemical properties. The imidazole ring is known to be electroactive, and its derivatives can be analyzed using various electroanalytical techniques. rsc.orgmdpi.com

Voltammetry is a powerful electroanalytical technique used to investigate the redox behavior of electroactive species. Cyclic Voltammetry (CV) is a commonly employed voltammetric method that provides information on the oxidation and reduction potentials of a compound and can elucidate the kinetics of electron transfer reactions. nih.gov

In a hypothetical voltammetric study of this compound, the imidazole ring would be the primary site of electrochemical activity. The oxidation of the imidazole moiety would likely produce a distinct anodic (oxidation) peak in the voltammogram. The potential at which this peak occurs is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nature of the 3,5-difluorophenyl group would be expected to make the oxidation more difficult, shifting the oxidation potential to more positive values compared to an unsubstituted imidazole.

The experimental setup would typically involve a three-electrode system: a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution of the analyte in a suitable supporting electrolyte (e.g., phosphate (B84403) buffered saline in an aqueous/organic mixture).

By varying the scan rate and observing the corresponding changes in the peak current and potential, the nature of the electrode process can be determined. For a diffusion-controlled process, the peak current (iₚ) is proportional to the square root of the scan rate (ν¹/²). The data below illustrates hypothetical results from such a study.

Table 1: Hypothetical Voltammetric Data for the Oxidation of this compound This table contains illustrative data.

Scan Rate (mV/s)Anodic Peak Potential (Eₚₐ, V)Anodic Peak Current (iₚₐ, µA)Square Root of Scan Rate (ν¹/², (mV/s)¹/²)
20+1.152.54.47
50+1.183.97.07
100+1.215.610.00
150+1.236.812.25
200+1.257.914.14

Amperometry is an electroanalytical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time or analyte concentration. It is a highly sensitive method for the quantitative determination of electroactive species. mdpi.com

Based on the voltammetric data, an optimal potential for amperometric detection can be selected. Typically, this potential corresponds to the peak potential observed in the cyclic voltammogram where the oxidation of this compound occurs most efficiently. By holding the potential constant at this value (e.g., +1.21 V), the measured current will be directly proportional to the concentration of the compound in the solution.

A calibration curve can be constructed by measuring the steady-state current response for a series of standard solutions of known concentrations. This linear relationship forms the basis for quantifying the amount of this compound in unknown samples.

Table 2: Hypothetical Amperometric Calibration Data This table contains illustrative data.

Concentration (µM)Measured Current (µA)
1.00.55
5.02.72
10.05.51
25.013.80
50.027.45
75.041.30
100.055.05

Regression Equation: Current (µA) = 0.55 × Concentration (µM) + 0.03

Correlation Coefficient (R²): 0.9998

Method Validation and Quality Control in Chemical Analysis

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ankara.edu.tr It is a critical requirement for quality control in the pharmaceutical industry. The validation process ensures the reliability, accuracy, and consistency of analytical results. researchgate.net International guidelines, such as those from the International Conference on Harmonisation (ICH), outline the specific parameters that must be evaluated. amsbiopharma.comich.org

The validation of an analytical method, such as the amperometric method described above, involves the assessment of several key performance characteristics.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. ich.org It is typically evaluated by linear regression analysis of the calibration curve data, with the correlation coefficient (R²) being a key indicator. An R² value close to 1.0 indicates a strong linear relationship. biopharminternational.com

Accuracy: Accuracy refers to the closeness of the test results to the true value. biopharminternational.com It is often determined through recovery studies by spiking a sample matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. youtube.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. biopharminternational.com It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval. ich.org

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment to assess within-laboratory variations. ich.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org For an amperometric method, these parameters could include the pH of the supporting electrolyte, operating temperature, or the specific potential applied.

Table 3: Hypothetical Method Validation Data for Amperometric Analysis This table contains illustrative data.

Validation ParameterSpecificationResult
LinearityRange1.0 - 100.0 µMPass
Correlation Coefficient (R²)≥ 0.9990.9998
Regression Equation-y = 0.55x + 0.03
Accuracy (% Recovery)Spike Level 1 (80%)50 µM98.0 - 102.0%101.2%
Spike Level 2 (100%)75 µM99.5%
Spike Level 3 (120%)100 µM100.8%
Precision (% RSD)Repeatability (Intra-day, n=6)≤ 2.0%0.85%
Intermediate Precision (Inter-day, n=6)1.35%
Robustness (% RSD)pH Variation (6.8 vs 7.0)≤ 2.0%1.5%
Temperature (23°C vs 25°C)1.1%
Applied Potential (+1.20V vs +1.22V)1.8%

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for assessing the sensitivity of an analytical method.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. youtube.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable levels of precision and accuracy under the stated experimental conditions. ich.org

Several methods can be used to determine LOD and LOQ. Two common approaches are:

Based on Signal-to-Noise Ratio: This empirical method involves analyzing samples with known low concentrations of the analyte and determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ. researchgate.net

Based on the Standard Deviation of the Response and the Slope: This statistical method uses the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines or the standard deviation of blank sample measurements. The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) mdpi.comnih.gov

Table 4: Hypothetical LOD and LOQ Determination This table contains illustrative data.

MethodParameterValueCalculated Limit (µM)
Signal-to-Noise RatioLOD (S/N ≈ 3)-0.35
LOQ (S/N ≈ 10)-1.15
Calibration Curve MethodStandard Deviation of Intercept (σ)0.05 µALOD = 0.30
Slope of Calibration Curve (S)0.55 µA/µM
Standard Deviation of Intercept (σ)0.05 µALOQ = 0.91
Slope of Calibration Curve (S)0.55 µA/µM

Unveiling the Potential of this compound in Advanced Chemical Applications

While direct research on the specific applications of this compound is not extensively documented in publicly available scientific literature, its structural features—a difluorophenyl group, an imidazole core, and a hydroxymethyl substituent—suggest a range of potential uses across various fields of chemistry. By examining studies on analogous compounds, we can infer the prospective utilities of this particular molecule in materials science and catalysis. This article explores these potential applications, drawing parallels from closely related imidazole derivatives.

Applications and Potential Utilities in Diverse Chemical Fields

Chemical Sensor and Probe Development

The imidazole scaffold is a prominent feature in the design of chemical sensors and probes due to its electron-rich nature and the coordinating ability of its nitrogen atoms. The specific substitution pattern of this compound suggests significant potential in this field.

Design of Chemo-Sensors for Specific Environmental or Industrial Analytes

The development of chemosensors for detecting environmental and industrial analytes is a critical area of analytical chemistry. Imidazole-based compounds are well-suited for this purpose, acting as signaling units that can bind to specific analytes. The nitrogen atoms in the imidazole ring of this compound can serve as binding sites for various species, particularly metal ions.

The 3,5-difluorophenyl group can enhance the sensitivity and selectivity of the sensor. The strong electron-withdrawing nature of the fluorine atoms modulates the electron density of the imidazole ring, which can fine-tune its binding affinity for target analytes. Furthermore, the steric and electronic profile of this group can create a specific binding pocket, potentially allowing for the selective recognition of one analyte over others. Imidazole derivatives have been successfully employed in sensors for a range of analytes, illustrating the foundational potential of this class of compounds. researchgate.netmdpi.com

Development of Fluorescent or Chromogenic Probes for Chemical Detection

Many imidazole derivatives exhibit inherent fluorescence, a property that is highly desirable for the development of sensitive detection probes. nih.govrsc.org The imidazole ring acts as a fluorophore, and its emission properties can be modulated by the attached substituents and its interaction with target analytes. For this compound, the interaction with an analyte could lead to a change in the electronic structure, resulting in a detectable shift in fluorescence intensity ("turn-on" or "turn-off" sensing) or a change in emission wavelength. researchgate.net

For instance, imidazoline-2-thione probes have been designed to recognize hypochlorite, which triggers desulfurization and the formation of a highly fluorescent imidazolium (B1220033) product. nih.gov Similarly, imidazole-based fluorescent probes have been synthesized for the specific detection of analytes like HClO and HSO₃⁻. rsc.org The presence of the difluorophenyl and methanol groups on the core imidazole structure of this compound provides opportunities to tailor its photophysical properties for selective analyte detection.

Table 1: Examples of Analytes Detected by Imidazole-Based Fluorescent Probes

Probe Type Target Analyte(s) Sensing Mechanism
N1-Functionalized Imidazoles Picric Acid Fluorescence Quenching
Imidazoline-2-Thione Derivatives Hypochlorite (ClO⁻) "Turn-On" Fluorescence
Imidazo[1,2-a] Pyridine with Borate Ester Hydrogen Peroxide (H₂O₂) "Turn-On" Fluorescence
Tris(2-pyridyl)imidazole Copper (Cu²⁺) and Mercury (Hg²⁺) "Turn-Off" Fluorescence
Custom Imidazole Derivatives Hypochlorous Acid (HClO) / Bisulfite (HSO₃⁻) Quenching / Enhancement

This table summarizes the capabilities of various imidazole-based probes, suggesting the potential applications for derivatives like this compound.

Environmental Chemistry Context

Understanding the environmental fate of a chemical is crucial. The unique combination of a fluorinated aromatic ring and a polar imidazole methanol moiety in this compound suggests a complex environmental behavior.

Assessment of Abiotic Degradation Pathways in Environmental Matrices (e.g., Photodegradation in Water)

The abiotic degradation of a compound in the environment, particularly through photodegradation in water, determines its persistence. Imidazole-based compounds can undergo photodegradation, although the rates and pathways are highly dependent on the specific structure and environmental conditions. For example, the imidazole fungicide prochloraz (B1679089) dissipates in water, with degradation being slowest at neutral pH and faster under acidic (pH 4.0) and alkaline (pH 9.2) conditions. nih.gov

Studies on Environmental Partitioning and Transport Behavior

The environmental partitioning of this compound will be governed by its amphiphilic character. The difluorophenyl group imparts hydrophobicity, which would favor partitioning into organic matter in soil and sediment. In contrast, the imidazole ring and the polar hydroxymethyl (-CH₂OH) group increase its water solubility and potential for leaching through soil and transport in aqueous systems.

Fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), exhibit unique partitioning behaviors that are not always well-predicted by standard models. itrcweb.org Their fate is influenced by both hydrophobic interactions and electrostatic effects. The imidazole ring can be protonated or deprotonated depending on the environmental pH, which would alter the charge of the molecule and significantly affect its sorption to charged soil and sediment particles. itrcweb.org Therefore, the transport of this compound in the environment is expected to be a complex function of soil organic carbon content, pH, and the ionic strength of the surrounding water.

Synthetic Intermediate for Non-Biological Target Molecules

The functional groups present in this compound make it a valuable building block for the synthesis of more complex, non-biological molecules for materials science and coordination chemistry. The molecule possesses several reactive sites that can be selectively modified.

The primary alcohol of the hydroxymethyl group is a key functional handle. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a wide range of further chemical transformations. Alternatively, it can undergo esterification or etherification to attach other molecular fragments. cdnsciencepub.com

The imidazole ring itself offers additional sites for reaction. The nitrogen atom that is not part of the aromatic sextet can be alkylated or acylated, a common strategy for modifying the properties of imidazole-containing compounds. researchgate.net This allows for the construction of larger, multi-component systems. The synthesis of various 4,5-disubstituted imidazoles demonstrates that the functional groups on the imidazole ring can be selectively manipulated. cdnsciencepub.com The inherent coordinating ability of the imidazole ring also makes it an attractive precursor for designing novel ligands for metal complexes with potential applications in catalysis or materials science.

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product
Hydroxymethyl (-CH₂OH) Oxidation 2-(3,5-Difluorophenyl)imidazole-5-carbaldehyde
Hydroxymethyl (-CH₂OH) Esterification 2-(3,5-Difluorophenyl)imidazol-5-ylmethyl acetate
Hydroxymethyl (-CH₂OH) Etherification 5-(Methoxymethyl)-2-(3,5-difluorophenyl)imidazole
Imidazole Nitrogen (N-H) N-Alkylation 1-Alkyl-2-(3,5-difluorophenyl)imidazole-5-methanol
Imidazole Nitrogen (N-H) N-Acylation 1-Acetyl-2-(3,5-difluorophenyl)imidazole-5-methanol

This table outlines some of the fundamental chemical modifications possible, highlighting the compound's versatility as a synthetic intermediate.

Building Block for Complex Natural Product Synthesis (Non-pharmacological applications)

There is no documented evidence of this compound being utilized as a key intermediate or building block in the total synthesis of any complex natural products with non-pharmacological applications. Research in natural product synthesis is extensive, yet the synthetic routes employing this specific difluorinated imidazole derivative are not described in the available literature. The focus of published research on imidazole-containing compounds is overwhelmingly directed towards medicinal chemistry and the development of new therapeutic agents.

Precursor for Advanced Organic Materials Synthesis

Similarly, the role of this compound as a precursor for advanced organic materials remains unexplored in the current body of scientific research. Although imidazole derivatives are known to be incorporated into various functional materials, such as organic light-emitting diodes (OLEDs) and coordination polymers, due to their electronic properties and coordination capabilities, there are no specific studies detailing the synthesis or properties of materials derived from this compound. The unique substitution pattern of this compound, featuring a 3,5-difluorophenyl group and a hydroxymethyl group, could theoretically be exploited for the creation of novel materials; however, such work has not been published.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is increasingly moving from traditional batch processing to continuous flow chemistry. This shift offers enhanced control over reaction parameters, improved safety for hazardous reactions, and greater scalability. nih.govresearchgate.net The application of flow chemistry has been successfully demonstrated for the synthesis of various highly functionalized imidazoles and other heterocycles. nih.govresearchgate.netuc.pt

For 2-(3,5-Difluorophenyl)imidazole-5-methanol, a continuous flow process could be developed, potentially starting from 2-aminopyridines and bromopyruvic acid derivatives, as has been done for similar structures. nih.gov Such a process would allow for precise temperature and pressure control, minimizing side product formation and improving yield. Furthermore, integrating this flow setup with automated platforms controlled by self-optimization algorithms would enable high-throughput synthesis. nih.gov This automation facilitates the rapid creation of a library of derivatives by systematically varying starting materials, which can then be screened for various applications. nih.gov

ParameterTraditional Batch SynthesisHypothetical Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Temperature Control Moderate, potential for hotspotsPrecise, excellent heat transfer
Scalability Difficult, requires process redesignStraightforward, longer run times
Safety Handling of intermediates requiredIn-situ generation, minimized exposure
Reproducibility Operator-dependentHigh, digitally controlled

Exploration of Sustainable and Renewable Feedstocks for Synthesis

The chemical industry's reliance on fossil fuels is a major sustainability challenge. A key area of future research is the development of synthetic routes that utilize renewable feedstocks derived from biomass. psu.edubohrium.com While direct synthesis of a complex molecule like this compound from raw biomass is not yet feasible, its core structural components could potentially be sourced from bio-based platform molecules. psu.edu

The synthesis of this compound typically relies on precursors such as a difluorinated benzaldehyde (B42025) derivative and a C3-building block for the imidazole (B134444) core. Research could focus on deriving these precursors from renewable sources. For instance, aromatic aldehydes can be obtained from the oxidative degradation of lignin, a major component of lignocellulosic biomass. The imidazole backbone could be constructed from bio-derived glycerol (B35011) or other carbohydrate-derived molecules. Methanol (B129727) itself is increasingly being produced from renewable sources like biogas, municipal solid waste, or through the hydrogenation of captured CO2. researchgate.netmethanol.orgmethanol.org

Precursor MoleculeConventional SourcePotential Renewable Source
3,5-Difluorobenzaldehyde (B1330607) Petroleum-based aromaticsLignin, bio-based aromatics
Imidazole Core Precursors PetrochemicalsGlycerol, sugars (e.g., glucose)
Methanol (for -CH₂OH group) Natural Gas, CoalBiogas, CO₂, forestry residues

Development of Machine Learning and Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and accelerating the design-make-test-analyze cycle. nih.gov These data-driven tools can be applied to retrosynthesis planning, reaction optimization, and the prediction of molecular properties. nih.govmdpi.comnih.gov

AI/ML ApplicationDescriptionPotential Impact on Research
Retrosynthesis Planning Predicts viable synthetic routes from target molecule.Identifies novel and more efficient pathways.
Reaction Optimization Predicts product yield based on reaction conditions. nih.govReduces experimental effort to find optimal conditions.
Property Prediction Estimates physical, chemical, or biological properties. nih.govPrioritizes synthesis of most promising derivatives.
Generative Design Proposes new molecules with desired properties.Accelerates discovery of novel functional compounds.

Novel Applications in Advanced Materials and Nanotechnology

The unique combination of a fluorinated phenyl ring, a heterocyclic imidazole core, and a reactive methanol group makes this compound an attractive building block for advanced materials. The difluorophenyl moiety can be used to tune electronic properties, solubility, and intermolecular interactions through hydrogen and halogen bonding. The imidazole core is a well-known ligand for metal ions, making it suitable for constructing Metal-Organic Frameworks (MOFs). The methanol group provides a reactive handle for polymerization or for grafting the molecule onto surfaces and nanoparticles.

Future research could explore its use in:

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal centers to form porous frameworks for gas storage, separation, or catalysis.

Functional Polymers: The methanol group can be converted to an acrylate (B77674) or other polymerizable group, allowing its incorporation into polymers for applications in optics or as specialty coatings.

Surface Modification: The molecule could be attached to the surface of silica (B1680970) or metal oxide nanoparticles to modify their surface properties, for example, to create hydrophobic or functionalized interfaces.

Potential Application AreaKey Structural FeatureResulting Material Property
Metal-Organic Frameworks Imidazole nitrogen atomsCoordination to metal ions, porous structure
Conductive Polymers Aromatic/heterocyclic coreπ-stacking, charge transport pathways
Functional Coatings Difluorophenyl groupHydrophobicity, altered surface energy
Nanoparticle Functionalization Methanol (-CH₂OH) groupCovalent attachment to surfaces

Further Investigation into Complex Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new chemical transformations. For this compound, detailed mechanistic studies could illuminate the precise steps involved in the formation of the imidazole ring.

Modern computational chemistry, particularly Density Functional Theory (DFT), can be employed to model reaction intermediates and transition states, providing insights that are difficult to obtain experimentally. nih.gov Additionally, advanced spectroscopic techniques could be used to detect transient species during the reaction. The excited-state behavior and photochemical pathways of the molecule could also be investigated, as related phenyl-imidazole systems have shown interesting properties upon photo-excitation, including excited-state intermolecular proton transfer (ESIPT). nih.govnih.gov Such studies could reveal potential applications in photochemistry, sensing, or as photo-responsive materials.

Mechanistic QuestionInvestigative MethodPotential Outcome
Imidazole Ring Formation DFT calculations, kinetic studiesIdentification of rate-determining step, catalyst role
Role of Fluorine Atoms Hammett analysis, computational modelingUnderstanding electronic effects on reactivity
Excited-State Dynamics Time-resolved spectroscopy, TDDFT nih.govElucidation of photochemical pathways
Self-Assembly Behavior X-ray crystallography, NMR spectroscopyInsight into intermolecular non-covalent interactions

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The most promising future for this compound lies at the intersection of traditional chemistry disciplines. Unlocking its potential will require a collaborative approach where expertise from organic synthesis, inorganic chemistry, and materials science is combined.

Organic chemists can focus on developing efficient, sustainable, and automated synthetic routes using flow chemistry and AI. nih.govnih.gov Inorganic chemists can then utilize the compound as a ligand to create novel coordination complexes or MOFs with tailored electronic and structural properties. Finally, materials chemists and engineers can fabricate and characterize devices and advanced materials based on these new structures, testing their performance in real-world applications. This synergistic approach ensures that the fundamental chemical innovation is translated into tangible technological advancements.

DisciplineContribution to ResearchExample Activity
Organic Chemistry Synthesis and functionalizationDeveloping an AI-assisted flow synthesis route.
Inorganic Chemistry Coordination chemistry, MOF designUsing the compound as a linker for new MOFs.
Materials Chemistry Polymer synthesis, surface scienceCreating functional polymers and coatings.
Computational Chemistry Mechanistic insight, property predictionModeling reaction pathways and material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,5-Difluorophenyl)imidazole-5-methanol in academic settings?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting 3,5-difluorophenyl-substituted aldehydes with diamine precursors under controlled conditions. For example:

  • Step 1 : React 4-(substituted)-5-fluorobenzene-1,2-diamine with 3,5-difluorobenzaldehyde in dry DMF using sodium metabisulfite as a catalyst under nitrogen at 120°C for 18 hours .
  • Step 2 : Purify the crude product via recrystallization from aqueous ethanol (70–80% v/v) to isolate the imidazole core .
  • Key Variables : Solvent choice (DMF for high-temperature stability), inert atmosphere (prevents oxidation), and catalyst loading (optimize for yield).

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C-NMR : Identify aromatic protons (e.g., δ 7.4–7.8 ppm for fluorophenyl groups) and methanol protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, and F percentages within ±0.3% of theoretical values .
  • IR Spectroscopy : Detect functional groups (e.g., O–H stretch ~3200–3500 cm⁻¹ for methanol) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Solubility screening is critical. Ethanol-water mixtures (70–80% ethanol) are effective for recrystallization due to the compound’s moderate polarity . For stubborn impurities, gradient column chromatography (silica gel, hexane/ethyl acetate) can resolve co-eluting byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 3,5-difluoro groups) influence the reactivity of imidazole derivatives in cross-coupling reactions?

  • Methodological Answer : Fluorine substituents enhance electron-withdrawing effects, which:

  • Increase Electrophilicity : Facilitate nucleophilic aromatic substitution at the 2- and 6-positions of the imidazole ring .
  • Modulate Steric Effects : 3,5-Difluoro groups reduce steric hindrance compared to bulkier substituents (e.g., nitro or methoxy), enabling efficient Suzuki-Miyaura couplings .
  • Experimental Validation : Compare reaction rates and yields with analogs like 2-(4-fluorophenyl)imidazoles .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for fluorinated imidazole derivatives?

  • Methodological Answer :

  • Step 1 : Assign all observable peaks using 2D NMR (COSY, HSQC) to distinguish between regioisomers or rotational conformers .
  • Step 2 : Conduct variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the fluorophenyl group) .
  • Step 3 : Cross-validate with computational methods (DFT calculations) to predict chemical shifts and coupling constants .

Q. What strategies optimize the regioselectivity of imidazole functionalization at the 5-methanol position?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the methanol group (e.g., as a silyl ether) to direct electrophilic substitution to the 4-position .
  • Metal Catalysis : Use Pd-catalyzed C–H activation to selectively functionalize the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for fluorinated imidazole analogs?

  • Methodological Answer :

  • Step 1 : Re-evaluate purity (HPLC ≥95%) and stereochemical integrity (chiral HPLC or X-ray crystallography) .
  • Step 2 : Test solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid false negatives) .
  • Step 3 : Compare results with structurally validated controls (e.g., 2-(4-fluorophenyl)imidazoles) to isolate substituent-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.